Tert-butyl 2,2-dimethylbutanoate
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Overview
Description
Tert-butyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C10H20O2. It is a colorless liquid that is used as a building block in organic synthesis. The compound is characterized by its tert-butyl ester functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,2-dimethylbutanoate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to improve the selectivity and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 2,2-dimethylbutanoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 2,2-dimethylbutanoic acid and tert-butyl alcohol.
Reduction: 2,2-dimethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2,2-dimethylbutanoate is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Materials Science: As a precursor for the synthesis of polymers and other advanced materials.
Biochemistry: In the study of enzyme-catalyzed esterification and hydrolysis reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethylbutanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of various intermediates and products depending on the reaction conditions and reagents used. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with similar reactivity but different physical properties.
Tert-butyl benzoate: A tert-butyl ester of benzoic acid, used in similar applications but with different chemical behavior.
2,2-dimethylpropanoic acid: The parent acid of tert-butyl 2,2-dimethylbutanoate, used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. The presence of the tert-butyl group provides steric hindrance, making it less reactive in certain nucleophilic substitution reactions compared to other esters. This can be advantageous in selective synthesis applications where controlled reactivity is desired.
Properties
Molecular Formula |
C10H20O2 |
---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-7-10(5,6)8(11)12-9(2,3)4/h7H2,1-6H3 |
InChI Key |
WYOYYJJXVRYYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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